4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine
CAS No.: 344277-88-9
Cat. No.: VC7648943
Molecular Formula: C16H14ClF3N2O4S
Molecular Weight: 422.8
* For research use only. Not for human or veterinary use.
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine - 344277-88-9](/images/structure/VC7648943.png)
Specification
CAS No. | 344277-88-9 |
---|---|
Molecular Formula | C16H14ClF3N2O4S |
Molecular Weight | 422.8 |
IUPAC Name | 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylmorpholine |
Standard InChI | InChI=1S/C16H14ClF3N2O4S/c17-14-9-11(16(18,19)20)10-21-15(14)26-12-1-3-13(4-2-12)27(23,24)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2 |
Standard InChI Key | HPQYNUDSTBAIHH-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine (CAS: 344277-88-9) . Alternative designations include:
-
4-[[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]morpholine
-
Morpholine, 4-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]-
Molecular Formula and Weight
The molecular formula is C₁₆H₁₄ClF₃N₂O₄S, yielding a molecular weight of 422.81 g/mol . The structure combines a trifluoromethylpyridinyl ether linked via a sulfonyl group to a morpholine ring (Fig. 1).
Structural Features:
-
Pyridine moiety: Substituted at positions 3 (chloro) and 5 (trifluoromethyl)
-
Sulfonyl bridge: Connects the pyridine ether to the morpholine ring
-
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom
Physicochemical Properties
Stability and Reactivity
While experimental stability data are unavailable, the presence of electron-withdrawing groups (sulfonyl, trifluoromethyl) suggests resistance to nucleophilic attack. The morpholine ring may undergo protonation under acidic conditions, altering solubility .
Spectral Data
No experimental NMR, IR, or mass spectra were located in public databases. Predicted fragmentation patterns from the molecular formula indicate dominant ions at m/z 423 (M+H⁺) and 425 (M+2 for chlorine isotope) .
Synthesis and Industrial Production
Reported Synthetic Routes
Supplier documentation describes a multi-step process :
-
Ether formation: Coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-hydroxyphenylsulfonyl chloride
-
Sulfonylation: Reacting the intermediate with morpholine
Critical parameters (temperature, catalysts) remain proprietary. Theoretical yields calculated via stoichiometry suggest a maximum of 68–72% for the final step.
Raw Material Availability
Key precursors include:
-
3-Chloro-5-(trifluoromethyl)-2-pyridinol
-
4-Hydroxyphenylsulfonyl chloride
-
Morpholine
Global suppliers for these intermediates are concentrated in the UK and US .
Supplier | Location | Catalog Number | Purity Grade |
---|---|---|---|
Key Organics | United Kingdom | K046789 | >95% |
Ryan Scientific | United States | RSC-344277 | >98% |
3B Scientific | United States | 3B-882-9 | >90% |
Data compiled from supplier listings . Minimum order quantities range from 100 mg to 5 g, with pricing between $220–$450/g (2025 Q2).
Challenges and Future Research
Key knowledge gaps include:
-
Crystallographic data: No single-crystal X-ray structures
-
Solubility profile: Experimental log P values needed
-
Metabolic stability: In vitro ADME studies
Priority research areas should focus on structure-activity relationships and scalable synthesis optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume